molecular formula C14H21NO2 B12970017 tert-Butyl (2,4,5-trimethylphenyl)carbamate

tert-Butyl (2,4,5-trimethylphenyl)carbamate

Katalognummer: B12970017
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: UYDXRONSKCHNAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2,4,5-trimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2,4,5-trimethylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,4,5-trimethylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,4,5-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

tert-Butyl chloroformate+2,4,5-trimethylanilinetert-Butyl (2,4,5-trimethylphenyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{2,4,5-trimethylaniline} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2,4,5-trimethylaniline→tert-Butyl (2,4,5-trimethylphenyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2,4,5-trimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (2,4,5-trimethylphenyl)carbamate is used as a protecting group for amines during organic synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups.

Biology

In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and additive in various polymerization processes.

Wirkmechanismus

The mechanism of action of tert-Butyl (2,4,5-trimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the nature of the enzyme and the specific conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 2,4,5-trimethylphenyl group.

    tert-Butyl (4-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of the trimethylphenyl group.

    tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a bromo and thiazolyl group instead of the trimethylphenyl group.

Uniqueness

tert-Butyl (2,4,5-trimethylphenyl)carbamate is unique due to the presence of the 2,4,5-trimethylphenyl group, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

tert-butyl N-(2,4,5-trimethylphenyl)carbamate

InChI

InChI=1S/C14H21NO2/c1-9-7-11(3)12(8-10(9)2)15-13(16)17-14(4,5)6/h7-8H,1-6H3,(H,15,16)

InChI-Schlüssel

UYDXRONSKCHNAK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.